molecular formula C19H16BrN3O4 B2409492 (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide CAS No. 444063-42-7

(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide

Cat. No. B2409492
M. Wt: 430.258
InChI Key: NCOQKOJXSIQXCF-UHFFFAOYSA-N
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Description

(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD-K81418403 or ML239 and has a molecular weight of 465.35 g/mol. In

Scientific Research Applications

Novel Synthesis Methods and Analogue Studies

A study presents a new synthesis of the catechol-O-methyltransferase (COMT) inhibitor, entacapone, highlighting the potential of using similar synthetic strategies for related compounds. This method involves amine-mediated demethylation under mild conditions. The synthesis technique and the exploration of demethylation scope could offer valuable insights for synthesizing analogues of (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide, potentially enhancing its application in drug development and biochemical research. Preliminary studies indicated in vitro activity against tuberculosis and dengue, suggesting possible therapeutic applications of such compounds (Harisha et al., 2015).

Chemical Characterization and X-ray Crystallography

Another relevant study focused on the chemical characterization and X-ray crystallography of an anticonvulsant enaminone, revealing insights into molecular structure, preferred conformations, and biological activity. Understanding the molecular structure and energetically preferred conformations through such studies can be critical for the development of new pharmaceutical compounds, suggesting that similar approaches could be applied to (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide to explore its potential as a bioactive molecule (Edafiogho et al., 2003).

Anticancer and Immunomodulating Potential

Analogues of A77 1726, the active metabolite of the immunosuppressive drug leflunomide, were synthesized and analyzed, demonstrating the molecular structures, crystal packing, and hydrogen-bonding networks. These analogues, showing similar structural features to the compound , were investigated for their potential in inhibiting the tyrosine kinase epidermal growth factor receptor (EGFR), a target in cancer therapy. This highlights the potential research application of (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide in developing anticancer and immunomodulating agents (Ghosh et al., 1999).

properties

IUPAC Name

(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O4/c1-3-27-18-7-4-15(20)10-13(18)9-14(11-21)19(24)22-17-6-5-16(23(25)26)8-12(17)2/h4-10H,3H2,1-2H3,(H,22,24)/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOQKOJXSIQXCF-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide

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